1-(5-Bromopyridin-2-yl)cyclopentan-1-amine
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Overview
Description
1-(5-Bromopyridin-2-yl)cyclopentan-1-amine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a bromine atom attached to the pyridine ring, which is further connected to a cyclopentanamine moiety.
Preparation Methods
The synthesis of 1-(5-Bromopyridin-2-yl)cyclopentan-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-pyridine, followed by the formation of the cyclopentanamine ring through a series of reactions involving cyclization and amination . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial production methods for this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to enhance efficiency and scalability. These methods are designed to meet the demands of pharmaceutical and chemical industries, ensuring consistent quality and supply.
Chemical Reactions Analysis
1-(5-Bromopyridin-2-yl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)cyclopentan-1-amine is utilized in numerous scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound’s unique properties enable its use in various industrial applications, such as the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom in the pyridine ring plays a crucial role in its binding affinity and selectivity towards target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)cyclopentan-1-amine can be compared with other similar compounds, such as:
5-Bromo-2-(piperazin-1-yl)pyrimidine: This compound also contains a bromine atom in a heterocyclic ring, but differs in its structure and applications.
1-(5-Bromopyridin-2-yl)cyclopropan-1-amine: Similar in structure but with a cyclopropane ring instead of a cyclopentane ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)cyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-8-3-4-9(13-7-8)10(12)5-1-2-6-10/h3-4,7H,1-2,5-6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUXMWNZNHQVPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NC=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704082-98-3 |
Source
|
Record name | 1-(5-bromopyridin-2-yl)cyclopentan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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